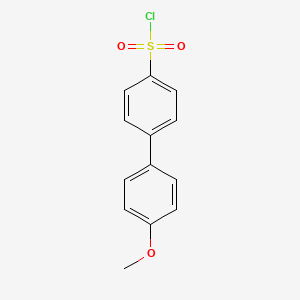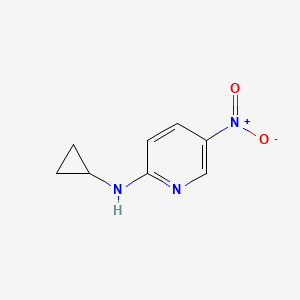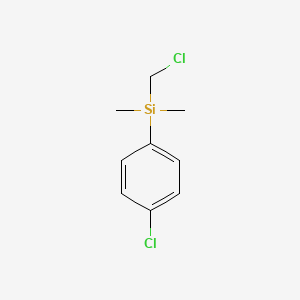
(Chloromethyl)(4-chlorophenyl)dimethylsilane
Descripción general
Descripción
“(Chloromethyl)(4-chlorophenyl)dimethylsilane” is a chemical compound that belongs to the class of organosilicon compounds. It has a molecular formula of C9H12Cl2OSi and an average mass of 235.182 Da .
Molecular Structure Analysis
The molecular structure of “(Chloromethyl)(4-chlorophenyl)dimethylsilane” can be represented by the SMILES string: CSi(CCl)OC1=CC=C(Cl)C=C1 . This indicates that the molecule consists of a silicon atom bonded to two methyl groups and a chloromethyl group, and this silicon atom is also bonded to a 4-chlorophenyl group through an oxygen atom .Physical And Chemical Properties Analysis
“(Chloromethyl)(4-chlorophenyl)dimethylsilane” has a molecular weight of 235.18 . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Transformations of Diallylsilanes
(Chloromethyl)(4-chlorophenyl)dimethylsilane is involved in various reactions and transformations of diallylsilanes. For instance, it reacts with electrophilic reagents like acetic, trifluoroacetic, triflic acids and complex BF3·2AcOH, leading to different outcomes. Depending on the structure of the diallylsilane and the nature of the electrophilic reagent, processes such as addition of an electrophile to one СС bond, expulsion of propene molecules, and rearrangement with elimination of an allyl group from silicon can occur (Suslova, Albanov, & Shainyan, 2009).
Poly(1,3,4-oxadiazole-imide)s and Dimethylsilane
In another context, (Chloromethyl)(4-chlorophenyl)dimethylsilane is integral in synthesizing new poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units. These polymers, characterized by high thermal stability and solubility in various organic solvents, can form thin, smooth, and pinhole-free coatings on silicon wafers. This property, along with their thermal stability and fluorescence emission in certain solutions, makes them relevant in several applications (Hamciuc, Hamciuc, Brumǎ, & Schulz, 2005).
Reactions with N,N'-Bis(trimethylsilyl)-N-methyl-N'-arylureas
(Chloromethyl)(4-chlorophenyl)dimethylsilane also reacts with N,N'-bis(trimethylsilyl)-N-methyl-N'-arylureas to investigate the formation of new silacyclanes. This reaction illustrates the compound's role in generating structurally novel silacyclanes, a class of cyclic organosilicon compounds (Pudovik, Kibardina, & Pudovik, 2004).
1-Organosulfonyl-2-sila-5-piperazinones
Moreover, (Chloromethyl)(4-chlorophenyl)dimethylsilane is involved in the synthesis of 1-organosulfonyl-2-sila-5-piperazinones, a new type of silacyclanes. These compounds, with very labile Si–N bonds, are versatile in synthetic applications, potentially yielding various derivatives like disiloxanes, fluorosilanes, and silyloxonium salts with unique structures (Shipov et al., 2013).
Propiedades
IUPAC Name |
chloromethyl-(4-chlorophenyl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl2Si/c1-12(2,7-10)9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDXLPVOTHYLAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCl)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369756 | |
| Record name | (Chloromethyl)(4-chlorophenyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Chloromethyl)(4-chlorophenyl)dimethylsilane | |
CAS RN |
770-89-8 | |
| Record name | (Chloromethyl)(4-chlorophenyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

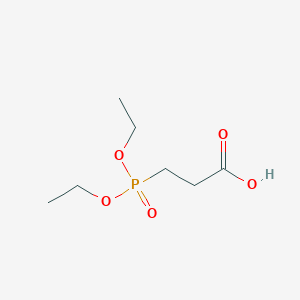

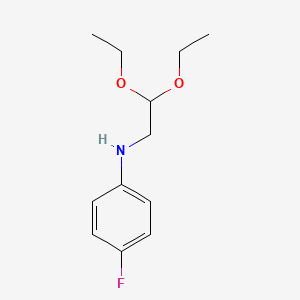
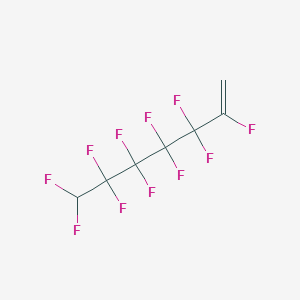
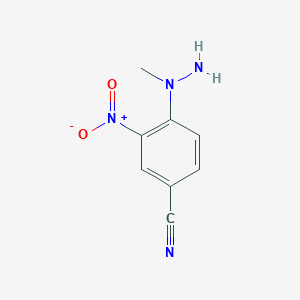
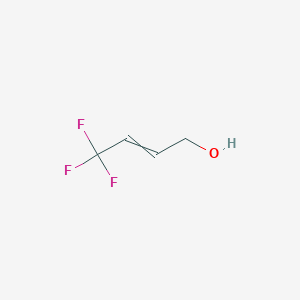
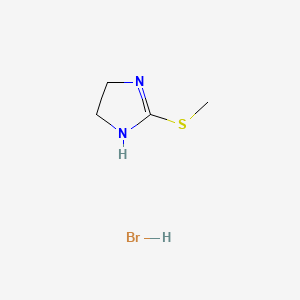

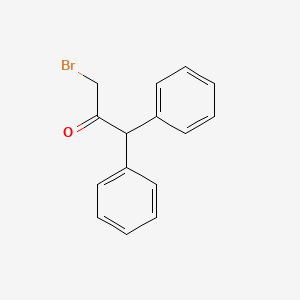
![[2-(1-Pyrrolidinyl)-3-pyridinyl]methanol](/img/structure/B1597187.png)
![2-[(3-Chloro-2-pyrazinyl)amino]-1-ethanol](/img/structure/B1597189.png)
